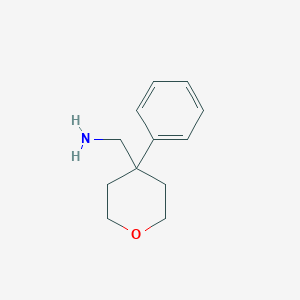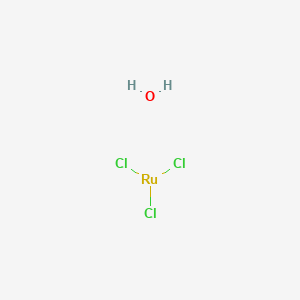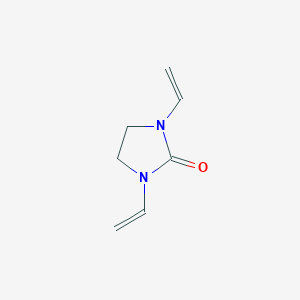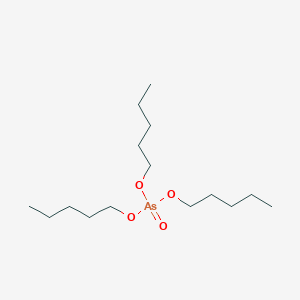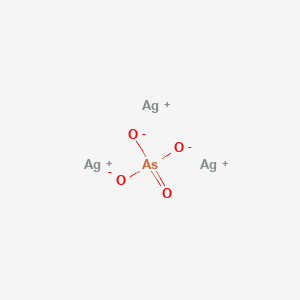
Silver arsenate
Overview
Description
Silver arsenate is an inorganic compound with the formula Ag3AsO4 . It is typically encountered as a brown powder or lumps . It has been used in qualitative analysis to distinguish between phosphate (Ag3PO4 is yellow) and arsenate(V) solutions .
Synthesis Analysis
Silver Arsenate can be synthesized in the lab by reacting silver nitrate (AgNO3) with arsenic acid (H3AsO4). The reaction yields silver arsenate and nitric acid (HNO3) as the byproduct .Molecular Structure Analysis
The structure of Ag3AsO4 is one of its most defining features. It is composed of silver (Ag), arsenic (As), and oxygen (O) atoms. Three silver atoms combine with one arsenic atom and four oxygen atoms to form this compound .Chemical Reactions Analysis
As (III) as arsenate is precipitated by silver ions under neutral and alkaline conditions. The reaction is as follows: 3 Ag+ (aq) + [As(OH)2O]− (aq) → Ag3AsO3 (s) [yellow] + 2 H+ (aq). The precipitate is easily dissolved in acetic acid and ammonia .Physical And Chemical Properties Analysis
Silver Arsenate has a molar mass of 462.52 g/mol. It appears as brown powder or lumps. It has a density of 6.657 g/cm3 and decomposes at a melting point of 830 °C. It has a solubility of 0.64 mg/L in water and is soluble in acid and aqueous ammonia .Scientific Research Applications
Analytical Chemistry
Silver Arsenate is used as a reagent in the realm of analytical chemistry . Silver-based compounds are known to form precipitates with various anions, and Silver Arsenate is no exception . This property assists in the detection and quantification of certain substances .
Material Science
Silver Arsenate has potential applications in material science due to its high melting point and specific gravity . Although not yet extensively explored, it might prove beneficial in the creation of novel high-performance materials .
Environmental Science
In environmental science, Silver Arsenate could potentially be used in processes related to arsenic removal from water . Although still in the experimental stages, the affinity of Silver Arsenate to arsenic could be harnessed to address water contamination issues .
Nanotechnology
Silver Arsenate can be used in the synthesis of silver nanoparticles . These nanoparticles have applications in water purification and dye removal processes . The synthesis process utilizes naturally occurring bioflocculants from microorganisms, offering several advantages, including harmlessness, biodegradability, and minimal secondary pollution .
Qualitative Analysis
Silver Arsenate has been used in qualitative analysis to distinguish between phosphate and arsenate solutions . The color difference between the precipitates formed by Silver Arsenate and Silver Phosphate helps in the differentiation .
Synthesis of High-Performance Materials
Due to its high melting point of 757 degrees Celsius and specific gravity of 6.2, Silver Arsenate has potential applications in the synthesis of high-performance materials .
Mechanism of Action
Target of Action
Silver arsenate, an inorganic compound with the formula Ag3AsO4, primarily targets sulfur-containing proteins . Arsenic, in its trivalent state, holds toxicological significance due to its potent interactions with these proteins . Enzymes involved in energy metabolism and ATP production are also targets of arsenic .
Mode of Action
The mode of action of silver arsenate involves the interaction of arsenate with its targets, leading to changes in the normal functioning of cells. Arsenate (AsV) enters cells via phosphate transporters, while arsenite (AsIII) enters cells through aqua (glycerol) porins (AQP) and glucose transporters (GLUT) . Arsenate can replace phosphate groups needed for generating pyruvate and ATP during glycolysis . The trivalent state of arsenic, in particular, interacts with sulfur-containing proteins, altering their conformation and interaction with other functional proteins, leading to tissue damage .
Biochemical Pathways
Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . Arsenate and arsenite are mostly uptaken by bacteria through aquaglycoporins and phosphate transporters . After entering arsenic inside bacterial cell arsenic get metabolized (e.g., reduction, oxidation, methylation, etc.) into different forms .
Pharmacokinetics
A pharmacokinetic model describing the uptake and methylation of arsenite in primary rat hepatocytes has been developed . This model measures metabolites including inorganic As (iAs), mono-methylated As (MMA), and di-methylated As (DMA) concentration in cells and media .
Result of Action
The result of silver arsenate’s action is multifaceted. It includes its association with chronic diseases such as cancer, cardiovascular disorders, and neurotoxicity . The emphasis is placed on elucidating the role of oxidative stress, genotoxicity, and epigenetic modifications in arsenic-induced cellular damage .
Action Environment
Microorganisms play an important role in arsenic cycling in the environment . Microbes mobilize As directly or indirectly, and natural/geochemical processes such as sulphate and iron reduction, oxidative sulphide mineral dissolution, arsenite (AsO33−) oxidation and arsenate (AsO43−) respiration further aid in As cycle in the environment . Arsenate serves as an electron donor for the microbes during anaerobic conditions in the sediment .
Safety and Hazards
properties
IUPAC Name |
trisilver;arsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ag.AsH3O4/c;;;2-1(3,4)5/h;;;(H3,2,3,4,5)/q3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGNYAPMSDUASV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[Ag+].[Ag+].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag3AsO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928885 | |
| Record name | Silver arsenate (Ag3AsO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.524 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver arsenate | |
CAS RN |
13510-44-6 | |
| Record name | Silver arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), silver(1+) salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver arsenate (Ag3AsO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisilver arsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798Q5PX67I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of silver arsenate?
A1: Silver arsenate has the molecular formula Ag3AsO4 and a molecular weight of 462.52 g/mol.
Q2: Are there any notable spectroscopic data available for silver arsenate?
A2: Yes, studies have explored the infrared absorption spectra of silver arsenate and its mixed crystals with silver phosphate (Ag3(AsO4, VO4)). [, ] These studies provide insights into the vibrational modes and structural properties of the compound.
Q3: What are the applications of silver arsenate in material science?
A3: Silver arsenate has been investigated as a potential cathode material in lithium batteries. [] Additionally, its use in solid electrolytes for batteries has been studied due to its favorable electrical conductivity. [, ]
Q4: How does the composition of silver arsenate affect its electrical conductivity?
A4: Research indicates that the electrical conductivity of silver arsenate solid electrolytes can be influenced by its composition. [] This suggests the possibility of optimizing conductivity for specific applications by adjusting the material's composition.
Q5: What happens when a single crystal n-type gallium arsenide (GaAs) wafer interacts with an aqueous silver nitrate (AgNO3) solution?
A5: Studies employing high-energy synchrotron X-ray diffraction have revealed that this interaction leads to the formation of silver arsenate (Ag3AsO4) nanoparticles at the semiconductor/electrolyte interface under X-ray irradiation. [] This highlights the potential of silver arsenate in semiconductor technologies.
Q6: What analytical techniques are used to study silver arsenate?
A7: Several methods have been employed to characterize and quantify silver arsenate, including: * X-ray diffraction: This technique is crucial for determining the crystal structure and phase identification of silver arsenate, as demonstrated in studies investigating its use in batteries. [, ] * Infrared Spectroscopy: This method provides information about the vibrational modes and bonding characteristics of silver arsenate. [, ] * Electrochemical techniques: These methods are used to study the electrochemical properties of silver arsenate, particularly its performance as a cathode material in batteries. []
Q7: What are the environmental concerns related to silver arsenate?
A7: Silver arsenate contains arsenic, a known toxic element. Therefore, understanding its potential release into the environment and subsequent effects is crucial. While specific data on the environmental impact and degradation of silver arsenate is limited in the provided literature, it's crucial to handle and dispose of this compound responsibly. Research into its ecotoxicological effects and mitigation strategies is warranted.
Q8: Are there any alternatives to silver arsenate in its various applications?
A9: Research is constantly exploring alternative materials. For instance, while silver arsenate has been studied as a cathode material in batteries, other metal arsenates and phosphates are also being investigated for similar applications. [, ] The choice of the most suitable material often depends on the specific requirements of the application, including performance, cost, and environmental impact.
Q9: What are some historical milestones in the research of silver arsenate?
A10: Early research on silver arsenate focused on determining its fundamental properties, such as crystal structure [, ] and thermodynamic properties. [, , ] Over time, the focus has shifted towards exploring its potential applications in areas like batteries [, ] and other material science fields. [, ] This evolution reflects the continuous exploration of this compound's potential in various technological fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




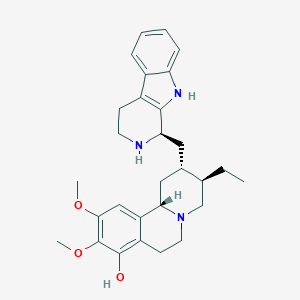
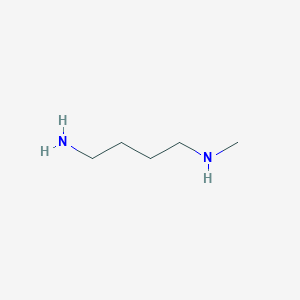
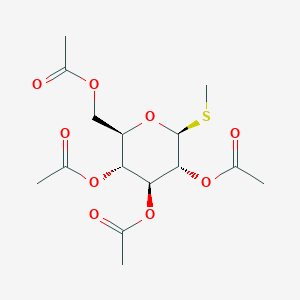
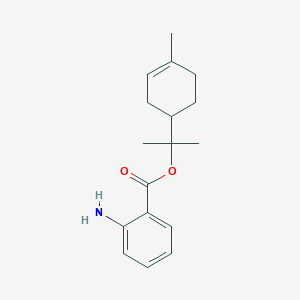
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)
![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
